1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a trifluoromethyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,6-dichloropyridine with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol.
2,6-Dichloropyridin-4-yl)boronic acid: Another derivative with different functional groups.
2,6-Dichloropyridine-3-carboxylic acid: A compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it valuable in various applications, particularly in the synthesis of complex molecules and in research focused on understanding its biological activities.
Properties
Molecular Formula |
C7H4Cl2F3NO |
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Molecular Weight |
246.01 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2,6,14H |
InChI Key |
QMLZPLUGIKOCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
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